![molecular formula C8H9LiN2O2 B13516446 lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13516446.png)
lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of a lithium ion and a carboxylate group attached to the imidazo[1,5-a]pyridine ring system. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, washing, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazo[1,5-a]pyridine ring.
Substitution: The carboxylate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-3-carboxylic acid derivatives, while reduction can produce imidazo[1,5-a]pyridine-3-carboxylate esters.
Applications De Recherche Scientifique
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and neurotransmitter release. The imidazo[1,5-a]pyridine ring system can interact with cellular receptors and proteins, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Lithium(1+) 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: This compound has a methyl group at the 2-position, which can influence its chemical reactivity and biological activity.
Lithium(1+) 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate: The position of the methyl group and carboxylate group differs, leading to variations in its properties and applications.
Lithium(1+) 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate:
Propriétés
Formule moléculaire |
C8H9LiN2O2 |
|---|---|
Poids moléculaire |
172.1 g/mol |
Nom IUPAC |
lithium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2.Li/c11-8(12)7-9-5-6-3-1-2-4-10(6)7;/h5H,1-4H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
AHMZKFROBIEDTR-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CCN2C(=CN=C2C(=O)[O-])C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
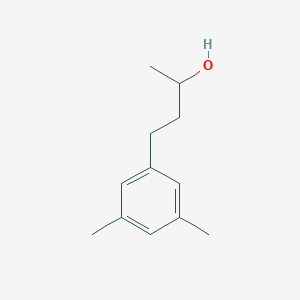

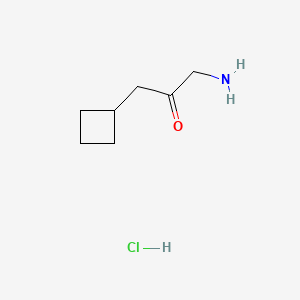

![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
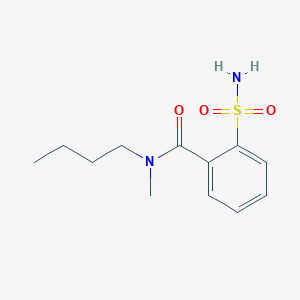
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
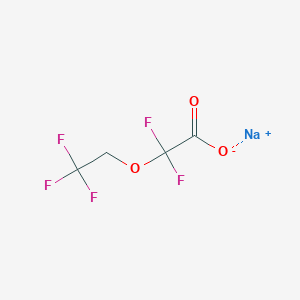
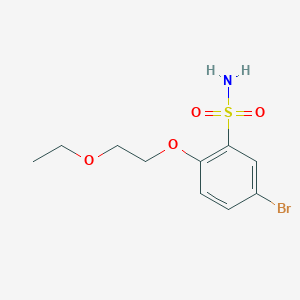
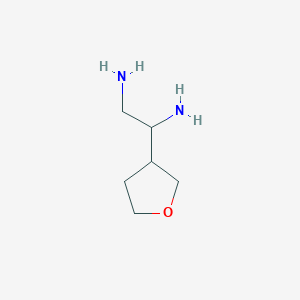
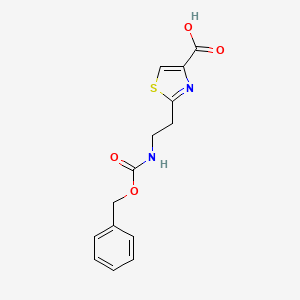
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)
